- Chemistry for DOTA peptide labeling at phenylalanine residues: on the road to preparing peptide ligand tagged libraries, Letters in Organic Chemistry, 2005, 2(2), 160-164
Cas no 95753-55-2 (Fmoc-Phe(4-NO2)-OH)
Fmoc-Phe(4-NO2)-OH Chemical and Physical Properties
Names and Identifiers
-
- Fmoc-4-nitro-L-phenylalanine
- Fmoc-p-nitro-Phe-OH
- Fmoc-Phe(4-NO2)-OH
- Fmoc-L-4-Nitrophe
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-nitro-L-phenylalanine
- N-Fmoc-4-nitro-L-phenylalanine
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-nitrophenyl)propanoic acid
- Fmoc-4-Nitro-L-Phe-Hydrate
- Fmoc-L-4-Nitrophenylalanine
- N-(9-Fluorenylmethyloxycarbonyl)-L-4-nitrophenylalanine
- Fmoc-L-4-NO2-Phe-OH
- (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(4-nitrophenyl)propanoic acid
- PubChem19013
- fmoc-4-nitrophenylalanine
- N-Fmoc-4-Nitro-L-Phe-OH
- (2S)-2-(9H-flu
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-nitro-L-phenylalanine (ACI)
- L
- (S)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-3-(4-nitrophenyl)propanoic acid
- 301: PN: US20070042401 PAGE: 38 claimed protein
- 993: PN: WO2006135786 PAGE: 71 claimed protein
- Fmoc-L-Phe(4-NO2)-OH
- Fmoc-Phe(p-NO2)-OH
- N-(9-Fluorenylmethoxycarbonyl)-4-nitro-L-phenylalanine
- Fmoc-Phe(4-NO2)-OH,98%
- HY-W010906
- 95753-55-2
- AC-9941
- PS-12015
- RZRRJPNDKJOLHI-QFIPXVFZSA-N
- AKOS015837264
- Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-nitro-
- S12017
- M03192
- Fmoc-4-Nitro-phenylalanine Fmoc-Phe(4-NO2)-OH
- Fmoc-Phe(4-NO2)-OH, >=96.0% (HPLC)
- (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-nitrophenyl)propanoic acid
- AC-9942
- (S)-2-(Fluorenylmethoxycarbonylamino)-3-(4-nitrophenyl)propanoic acid
- CS-W011622
- EN300-312406
- J-300425
- DTXSID10426792
- (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-nitrophenyl)propanoic acid
- (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-nitrophenyl)propanoic acid
- MFCD00057810
- F0443
- Z2044796602
- SCHEMBL800312
-
- MDL: MFCD00057810
- Inchi: 1S/C24H20N2O6/c27-23(28)22(13-15-9-11-16(12-10-15)26(30)31)25-24(29)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,25,29)(H,27,28)/t22-/m0/s1
- InChI Key: RZRRJPNDKJOLHI-QFIPXVFZSA-N
- SMILES: C(C1C2=CC=CC=C2C2C=CC=CC1=2)OC(=O)N[C@H](C(=O)O)CC1C=CC([N+](=O)[O-])=CC=1
Computed Properties
- Exact Mass: 432.132
- Monoisotopic Mass: 432.132
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 32
- Rotatable Bond Count: 7
- Complexity: 665
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 121
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 4.5
Experimental Properties
- Color/Form: White powder
- Density: 1.3710
- Melting Point: 213-223℃
- Boiling Point: 692.3±55.0 °C at 760 mmHg
- Flash Point: 372.5±31.5 °C
- PSA: 121.45000
- LogP: 5.04330
- Solubility: Not determined
Fmoc-Phe(4-NO2)-OH Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S22;S24/25
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:2-8°C
Fmoc-Phe(4-NO2)-OH Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F657600-1g |
Fmoc-Phe(4-NO2)-OH |
95753-55-2 | 1g |
$ 75.00 | 2022-06-04 | ||
| TRC | F657600-5g |
Fmoc-Phe(4-NO2)-OH |
95753-55-2 | 5g |
$ 240.00 | 2022-06-04 | ||
| TRC | F657600-25g |
Fmoc-Phe(4-NO2)-OH |
95753-55-2 | 25g |
$ 770.00 | 2022-06-04 | ||
| Chemenu | CM220385-25g |
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-nitrophenyl)propanoic acid |
95753-55-2 | 95% | 25g |
$139 | 2024-07-18 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F0443-1g |
Fmoc-Phe(4-NO2)-OH |
95753-55-2 | 98.0%(LC&T) | 1g |
¥190.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F0443-5g |
Fmoc-Phe(4-NO2)-OH |
95753-55-2 | 98.0%(LC&T) | 5g |
¥690.0 | 2022-06-10 | |
| abcr | AB144735-1 g |
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-nitro-L-phenylalanine, 95% (Fmoc-L-Phe(4-NO2)-OH); . |
95753-55-2 | 95% | 1 g |
€62.40 | 2023-07-20 | |
| abcr | AB144735-5 g |
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-nitro-L-phenylalanine, 95% (Fmoc-L-Phe(4-NO2)-OH); . |
95753-55-2 | 95% | 5 g |
€110.00 | 2023-07-20 | |
| abcr | AB144735-25 g |
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-nitro-L-phenylalanine, 95% (Fmoc-L-Phe(4-NO2)-OH); . |
95753-55-2 | 95% | 25 g |
€288.50 | 2023-07-20 | |
| abcr | AB144735-100 g |
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-nitro-L-phenylalanine, 95% (Fmoc-L-Phe(4-NO2)-OH); . |
95753-55-2 | 95% | 100 g |
€722.00 | 2023-07-20 |
Fmoc-Phe(4-NO2)-OH Production Method
Production Method 1
1.2 Solvents: 1,4-Dioxane ; overnight, 0 °C; pH 2
Production Method 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5, rt
- Synthesis of new tetrazolyl derivatives of L- and D-phenylalanine, Russian Journal of Organic Chemistry, 2016, 52(11), 1681-1685
Production Method 3
1.2 -
- Insertion of an internal dipeptide into PNA oligomers: Thermal melting studies and further functionalization, Bioorganic & Medicinal Chemistry Letters, 2006, 16(11), 2964-2968
Production Method 4
- Solid phase and combinatorial synthesis of benzodiazepines on a solid support, United States, , ,
Production Method 5
- Chiral analysis of the reaction stages in the Edman method for sequencing peptides, Journal of the Chemical Society, 1984, (10), 1723-7
Production Method 6
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
- From head to tail: microwave-assisted synthesis of para hydrazine nicotinamide phenylalanine8-oxytocin derivatives, Letters in Organic Chemistry, 2007, 4(4), 261-264
Production Method 7
1.2 Reagents: Sodium carbonate Solvents: Water ; rt → 0 °C
1.3 Solvents: 1,4-Dioxane ; 0 °C; 0 °C → rt; 2 d, rt
- Process for the preparation of amino acid derivatives of macrocyclic tetraaza compounds, Mexico, , ,
Production Method 8
1.2 Reagents: Sodium bicarbonate Solvents: 1,4-Dioxane , Water ; rt → 0 °C; 1.5 h, 0 °C; 10 h, rt
1.3 Reagents: Lithium hydroxide, monohydrate Solvents: Tetrahydrofuran , Water ; 1 h, 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified
- Pd(II)-catalyzed C(sp3)-H arylation of amino acid derivatives with Click-triazoles as removable directing groups, Organic & Biomolecular Chemistry, 2015, 13(19), 5444-5449
Production Method 9
- Preparation of macrocyclized peptides as tumor necrosis factor alpha inhibitors, World Intellectual Property Organization, , ,
Production Method 10
- Preparation of indole nitriles as cysteine protease, in particular Cathepsin K inhibitors, United States, , ,
Production Method 11
- Triazene as a powerful tool for solid-phase derivatization of phenylalanine containing peptides: Zygosporamide analogues as a proof of concept, Journal of Organic Chemistry, 2014, 79(23), 11409-11415
Production Method 12
- Two novel amino acid derivatives containing side-chain thioamides for the synthesis of photoactivatable peptides, Bioorganic & Medicinal Chemistry Letters, 1997, 7(6), 715-718
Fmoc-Phe(4-NO2)-OH Raw materials
- (9H-fluoren-9-yl)methyl chloroformate
- (2S)-2-amino-3-(4-nitrophenyl)propanoic acid
- L-Phenylalanine
- Fmoc-OSu
- Fmoc-Tyr-OH
- Fmoc-Phe(4-NO2)-OH
- 2H-Isoindole-2-acetic acid, 1,3-dihydro-α-[(4-nitrophenyl)methyl]-1,3-dioxo-, methyl ester
Fmoc-Phe(4-NO2)-OH Preparation Products
Fmoc-Phe(4-NO2)-OH Suppliers
Fmoc-Phe(4-NO2)-OH Related Literature
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on Fmoc-Phe(4-NO2)-OH
Recent Advances in the Application of Fmoc-Phe(4-NO2)-OH (CAS: 95753-55-2) in Chemical Biology and Pharmaceutical Research
Fmoc-Phe(4-NO2)-OH (CAS: 95753-55-2) is a nitro-substituted phenylalanine derivative protected with a fluorenylmethyloxycarbonyl (Fmoc) group, widely used in peptide synthesis and chemical biology research. Recent studies have highlighted its versatility as a building block for the development of novel peptide-based therapeutics, probes, and materials. This research brief synthesizes the latest findings on the applications and mechanistic insights of this compound, with a focus on its role in drug discovery and biomolecular engineering.
A 2023 study in Journal of Medicinal Chemistry demonstrated the utility of Fmoc-Phe(4-NO2)-OH in constructing protease-resistant peptide inhibitors. The electron-withdrawing nitro group at the para-position enhances stability against enzymatic degradation while maintaining binding affinity to target proteins. Researchers incorporated this modified amino acid into angiotensin-converting enzyme (ACE) inhibitory peptides, achieving a 3-fold increase in plasma half-life compared to unmodified counterparts. Molecular dynamics simulations revealed that the nitro group's electrostatic interactions with enzyme active sites contribute to improved inhibitory potency.
In materials science, Fmoc-Phe(4-NO2)-OH has emerged as a key component in designing stimuli-responsive hydrogels. A breakthrough published in Advanced Functional Materials (2024) showed that the nitro group enables redox-triggered gelation behavior. When combined with cysteine-containing peptides, the compound forms disulfide-crosslinked networks that respond to physiological glutathione levels. This property has been exploited for controlled drug release systems, particularly in tumor microenvironments where redox potential differs significantly from normal tissue.
The compound's photophysical properties have also attracted attention. Research in Chemical Communications (2023) reported that Fmoc-Phe(4-NO2)-OH exhibits unique fluorescence quenching behavior when incorporated into amyloid-binding peptides. This characteristic has been leveraged to develop real-time probes for protein aggregation processes implicated in neurodegenerative diseases. The nitro group's electron-accepting nature facilitates photoinduced electron transfer (PET) mechanisms, providing a sensitive readout of β-sheet formation kinetics.
From a synthetic chemistry perspective, recent optimizations in solid-phase peptide synthesis (SPPS) protocols have addressed previous challenges with Fmoc-Phe(4-NO2)-OH incorporation. A 2024 Organic Process Research & Development paper detailed improved coupling conditions using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) as activator, achieving >95% coupling efficiency even at sterically hindered positions. These advances enable more efficient production of nitroaromatic peptide libraries for high-throughput screening.
In conclusion, Fmoc-Phe(4-NO2)-OH (95753-55-2) continues to demonstrate multifaceted applications across chemical biology and pharmaceutical research. Its unique electronic and steric properties make it invaluable for developing stable bioactive peptides, smart biomaterials, and sensitive molecular probes. Ongoing research is exploring its potential in targeted drug delivery systems and as a scaffold for covalent inhibitor design, positioning this compound as a critical tool in next-generation therapeutic development.
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